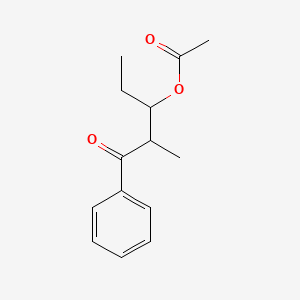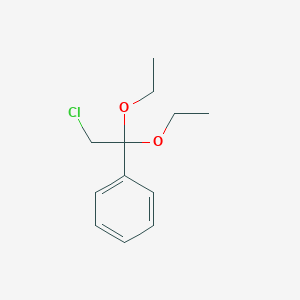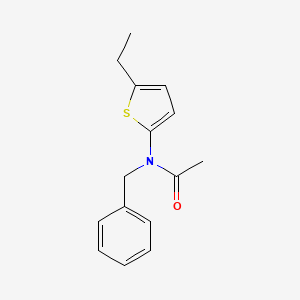
1,2-Cyclohexanediol, monomethanesulfonate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediol, monomethanesulfonate, trans- is an organic compound with the molecular formula C7H14O4S. It is a derivative of 1,2-cyclohexanediol, where one of the hydroxyl groups is substituted with a methanesulfonate group. This compound is known for its stereochemistry, specifically the trans-configuration, which means that the substituents are on opposite sides of the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanediol, monomethanesulfonate, trans- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Bromohydrin Formation: Cyclohexene is reacted with N-bromosuccinimide (NBS) in an aqueous medium to form trans-2-bromocyclohexanol.
Epoxide Formation: The bromohydrin intermediate is treated with a base to form 1,2-epoxycyclohexane.
Epoxide Opening: The epoxide is then opened in the presence of methanesulfonic acid to yield 1,2-cyclohexanediol, monomethanesulfonate, trans-.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediol, monomethanesulfonate, trans- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it back to 1,2-cyclohexanediol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione.
Reduction: 1,2-Cyclohexanediol.
Substitution: Various substituted cyclohexanediol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Cyclohexanediol, monomethanesulfonate, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexanediol, trans-: Similar structure but lacks the methanesulfonate group.
1,2-Cyclohexanediol, 1-methyl-, trans-: Similar structure with a methyl group instead of methanesulfonate.
trans-1,2-Cyclohexanediol mono((-)-menthoxyacetate): Another derivative with a different substituent.
Uniqueness
1,2-Cyclohexanediol, monomethanesulfonate, trans- is unique due to its methanesulfonate group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
| 113391-96-1 | |
Formule moléculaire |
C7H14O4S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
[(1R,2R)-2-hydroxycyclohexyl] methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
ZAWFZEFXFJKOLK-RNFRBKRXSA-N |
SMILES isomérique |
CS(=O)(=O)O[C@@H]1CCCC[C@H]1O |
SMILES canonique |
CS(=O)(=O)OC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


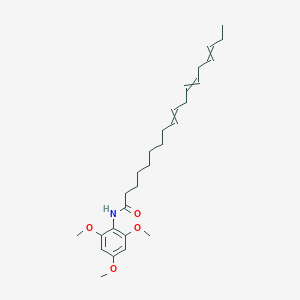
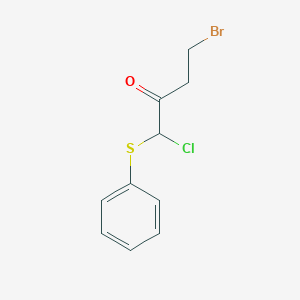
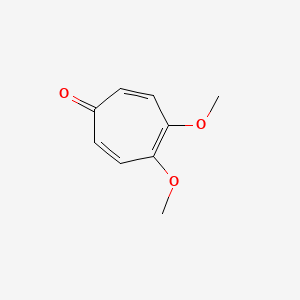
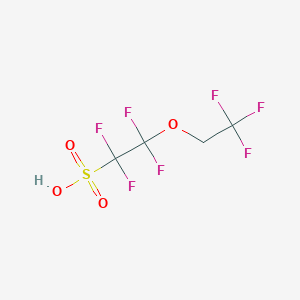

![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
